molecular formula C17H14ClF3N4O B2682126 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile CAS No. 339099-85-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile

Cat. No. B2682126
CAS RN: 339099-85-3
M. Wt: 382.77
InChI Key: VGLVROJLBRNJSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported to involve palladium-catalyzed monoalkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbon atoms substituted with a chlorine atom and a trifluoromethyl group respectively. Additionally, it has a morpholino group and another pyridine ring attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an example, 2-chloro-5-(trifluoromethyl)pyridine can react under certain conditions to form other compounds .

Scientific Research Applications

Crop Protection

2,3,5-DCTF: serves as a crucial chemical intermediate for the synthesis of several crop-protection products. Its primary application lies in safeguarding crops from pests. Notably, fluazifop-butyl , the first trifluoromethylpyridine derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These derivatives exhibit potent pesticidal properties, attributed to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .

a. Drug Development:
b. Mechanism of Action:

Future Prospects

Given the unique properties of 2,3,5-DCTF, we anticipate discovering even more novel applications in the future. Researchers will likely explore additional therapeutic uses and innovative formulations.

Safety and Hazards

As with many chemical compounds, handling this compound requires caution. It could be harmful if swallowed and may cause skin and eye irritation . It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. This could include testing its biological activity, studying its reactions with other compounds, and optimizing its synthesis process .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O/c18-14-9-13(17(19,20)21)10-24-15(14)16(11-22,12-1-3-23-4-2-12)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLVROJLBRNJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile

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